2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13(28-15-4-5-17-18(9-15)27-12-26-17)20(25)24-11-16-19(23-8-7-22-16)14-3-2-6-21-10-14/h2-10,13H,11-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTVTLFMJQYPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034385-31-2 , is a derivative of benzo[d][1,3]dioxole. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₇N₅O₄
- Molecular Weight : 367.4 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a propanamide group through a pyridinyl-pyrazinyl side chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole structure .
- Coupling reactions to attach the pyridinyl and pyrazinyl groups .
- Final amide bond formation with propanamide derivatives .
Anticancer Properties
Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance:
- A study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| Example Compound 1 | HepG2 | 2.38 | 7.46 |
| Example Compound 2 | HCT116 | 1.54 | 8.29 |
| Example Compound 3 | MCF7 | 4.52 | 4.56 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR Tyrosine Kinase : This pathway is crucial for cell proliferation and survival in many cancers.
- Induction of Apoptosis : Evaluated via annexin V-FITC assays, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, hindering their proliferation .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in cancer treatment:
- Study on Thiourea Derivatives : A research paper reported that thiourea derivatives containing benzo[d][1,3]dioxole exhibited strong cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
- Molecular Docking Studies : These studies suggest that the binding affinity of the compound to various molecular targets may correlate with its biological activity, providing insights into its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
